molecular formula C25H24N4O2 B2402088 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-11-5

1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2402088
M. Wt: 412.493
InChI Key: IPXXCHBHENUGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a chemical substance with the CAS number 1048916-11-512. It has the molecular formula C25H24N4O22.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H24N4O22. However, the detailed structural analysis is not available in the sources I found.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 412.4932. Other physical and chemical properties are not specified in the sources I found.


Scientific Research Applications

Crystal Forms and Solubility

Pharmacological Profiles

  • Gastrin/CCK-B Receptor Antagonism : The compound has been studied as a potent and selective antagonist of gastrin/CCK-B receptors. This includes investigations into its effects on gastric acid secretion and utility in treating gastro-oesophagal reflux disease (Semple et al., 1997).

In Vitro and In Vivo Studies

  • Evaluation in Cellular and Animal Models : The compound's effects have been tested in in vitro cell lines and in vivo animal models to understand its pharmacological profile, especially concerning its receptor antagonist activity and potential for treating related disorders (Nishida et al., 1994).

Radiolabeled Compound Studies

  • Development of Radiolabeled Analogues : Radiolabeled versions of the compound have been developed to study receptor binding, which could be instrumental in tumor targeting and understanding receptor dynamics (Akgün et al., 2009).

Solid Dispersion and Colloidal Particle Formation

  • Stability and Absorption of Colloidal Particles : Research has been conducted on the stability and absorption properties of colloidal particles formed from the compound's solid dispersion systems. This includes studying the properties of these particles in aqueous environments and their potential pharmaceutical applications (Yano et al., 1996).

Synthesis and Chemical Characterization

  • Synthesis and Structural Studies : Various synthesis methods and structural characterizations of related compounds have been explored. This includes understanding the molecular structure and its impact on chemical properties (Jean-Claude & Just, 1991).

Functional Evaluations

  • Functional Evaluation of Antagonist Activity : Detailed functional evaluations of the compound's antagonistic activities have been performed to understand its binding affinities and effects on cellular processes (Dunlop et al., 1997).

Antioxidant Activity Studies

  • Investigation of Antioxidant Activity : Research has been conducted to evaluate the antioxidant activities of derivatives of the compound, showcasing its potential in various therapeutic applications (George et al., 2010).

Safety And Hazards

The sources I found do not provide specific information on the safety and hazards associated with this compound12.


Future Directions

Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.


properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXXCHBHENUGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.